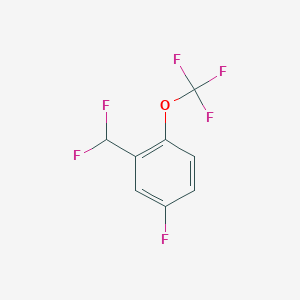
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound. Fluorinated compounds are widely used in various fields due to their unique chemical properties, such as high thermal stability and resistance to oxidation. The presence of multiple fluorine atoms in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable aromatic precursor is treated with fluorinating agents under controlled conditions. For example, the reaction of 1-trifluoromethoxy-4-(trifluoromethyl)benzene with difluoromethylating reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as benzyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acids, while substitution reactions can produce various functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying biological processes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorinated functional groups. The highly electronegative fluorine atoms can form strong interactions with biological molecules, affecting their function. For example, the compound can modulate enzyme activity or disrupt cell membrane integrity by interacting with specific proteins or lipids .
Comparación Con Compuestos Similares
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound is structurally similar but lacks the difluoromethyl group.
2-Trifluoromethoxy-5-(trifluoromethyl)benzoic acid: This compound is an oxidized derivative of 1-trifluoromethoxy-4-(trifluoromethyl)benzene.
Uniqueness: 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which enhance its reactivity and stability. These properties make it a valuable intermediate in various chemical syntheses and applications .
Propiedades
Fórmula molecular |
C8H4F6O |
|---|---|
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4F6O/c9-4-1-2-6(15-8(12,13)14)5(3-4)7(10)11/h1-3,7H |
Clave InChI |
LALQIBWYGKJQNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


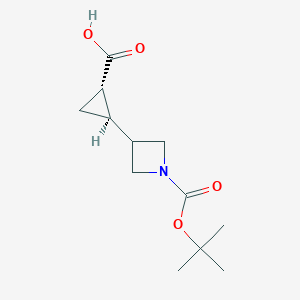
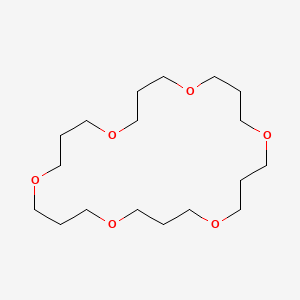
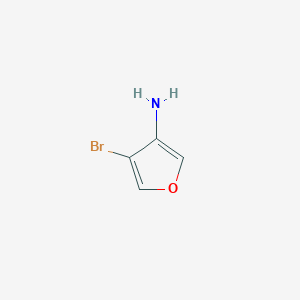
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)

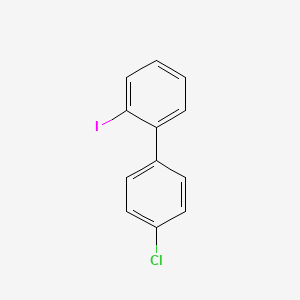
![tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12826818.png)
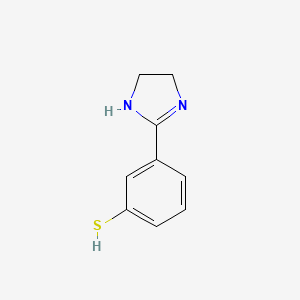
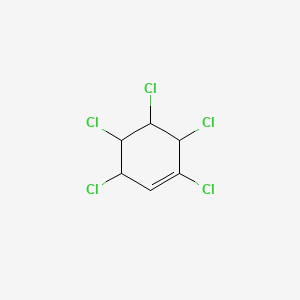
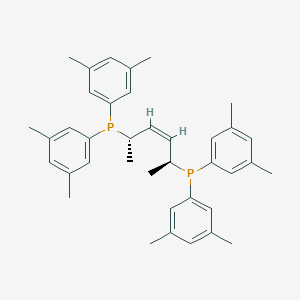
![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)


